molecular formula C21H29N3O5 B1375751 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate CAS No. 1251001-99-6

1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

Cat. No. B1375751
M. Wt: 403.5 g/mol
InChI Key: DDOGHOJRJTWLOP-UHFFFAOYSA-N
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Description

“1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate” is a chemical compound with the molecular formula C21H31N3O4 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H31N3O4/c1-20(2,3)28-18(25)23-12-9-21(10-13-23)16-22-11-14-24(21)19(26)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.49 . It is a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into their physical and chemical properties. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, which has similar structural features, reveals mirror symmetry and chair conformation, enhancing our understanding of the spatial arrangement of such molecules (Dong et al., 1999).

Synthesis and Derivative Formation

The process of synthesizing and forming derivatives of 1,4,9-triazaspiro[5.5]undecane is fundamental in exploring the compound’s potential applications. This includes the synthesis of mono- and di-substituted derivatives through bromination, cyanoethylation, and alkylation (Kuroyan et al., 1986).

Solid-Phase Synthesis Applications

The microwave-assisted solid-phase synthesis of diazaspirocycles, including compounds related to 1,4,9-triazaspiro[5.5]undecane, highlights innovative synthetic methods. This technique involves the direct annulation of primary amines with resin-bound bismesylates, a critical development in synthetic chemistry (Macleod et al., 2006).

Divergent Synthesis Techniques

Research on the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, involving Michael addition of lithium enolate to a tetrasubstituted olefin, provides insights into the versatility and flexibility of synthetic routes for such compounds (Yang et al., 2008).

properties

IUPAC Name

1-O-benzyl 9-O-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-12-9-21(10-13-23)17(25)22-11-14-24(21)19(27)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGHOJRJTWLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

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